molecular formula C14H20O4 B11717171 2',4',6'-Trimethoxy-3'-propylacetophenone

2',4',6'-Trimethoxy-3'-propylacetophenone

Cat. No.: B11717171
M. Wt: 252.31 g/mol
InChI Key: WUJDRCZKTBNBIH-UHFFFAOYSA-N
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Description

2’,4’,6’-Trimethoxy-3’-propylacetophenone: is a chemical compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol . It is known for its utility in various research applications, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trimethoxy-3’-propylacetophenone typically involves the alkylation of 2’,4’,6’-trimethoxyacetophenone with a suitable propylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the production of 2’,4’,6’-Trimethoxy-3’-propylacetophenone may involve more scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2’,4’,6’-Trimethoxy-3’-propylacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’,6’-Trimethoxy-3’-propylacetophenone is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,4’,6’-Trimethoxy-3’-propylacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 2’,4’,6’-Trimethoxyacetophenone
  • 2’,4’,6’-Trimethoxy-3’-methylacetophenone
  • 2’,4’,6’-Trimethoxy-3’-ethylacetophenone

Comparison:

  • 2’,4’,6’-Trimethoxy-3’-propylacetophenone is unique due to its propyl group, which imparts different physical and chemical properties compared to its methyl and ethyl analogs.
  • The presence of the propyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,4,6-trimethoxy-3-propylphenyl)ethanone

InChI

InChI=1S/C14H20O4/c1-6-7-10-11(16-3)8-12(17-4)13(9(2)15)14(10)18-5/h8H,6-7H2,1-5H3

InChI Key

WUJDRCZKTBNBIH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1OC)OC)C(=O)C)OC

Origin of Product

United States

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